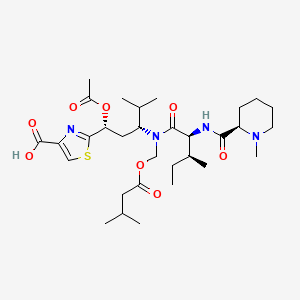
(S)-(-)-Mrjf22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-Mrjf22 is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry makes it a valuable subject of study in organic chemistry, pharmacology, and material science. The compound’s enantiomeric purity and specific optical rotation are critical for its applications in asymmetric synthesis and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Mrjf22 typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. One common method is the use of chiral catalysts or chiral auxiliaries to induce the formation of the (S)-enantiomer. The reaction conditions often include controlled temperature, pH, and solvent systems to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation or enzymatic resolution processes. These methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-Mrjf22 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or alkyl halides.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-Mrjf22 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound serves as a probe in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of chiral materials and catalysts, enhancing the efficiency and selectivity of industrial processes.
Wirkmechanismus
The mechanism of action of (S)-(-)-Mrjf22 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This selective binding is crucial for its effectiveness in various applications, including drug development and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (S)-(-)-Mrjf22 include other chiral molecules with analogous structures and properties. Examples include ®-(+)-Mrjf22, (S)-(-)-Ibuprofen, and ®-(+)-Ibuprofen.
Highlighting Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the resulting enantiomeric purity. This uniqueness is essential for its role in asymmetric synthesis and its potential therapeutic applications, where the (S)-enantiomer may exhibit different biological activity compared to its ®-counterpart.
Eigenschaften
Molekularformel |
C29H39ClFNO3 |
|---|---|
Molekulargewicht |
504.1 g/mol |
IUPAC-Name |
[(1S)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butyl] 2-propylpentanoate |
InChI |
InChI=1S/C29H39ClFNO3/c1-3-6-23(7-4-2)28(33)35-27(22-9-15-26(31)16-10-22)8-5-19-32-20-17-29(34,18-21-32)24-11-13-25(30)14-12-24/h9-16,23,27,34H,3-8,17-21H2,1-2H3/t27-/m0/s1 |
InChI-Schlüssel |
ZMMTZQWVQFDIBG-MHZLTWQESA-N |
Isomerische SMILES |
CCCC(CCC)C(=O)O[C@@H](CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CCCC(CCC)C(=O)OC(CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


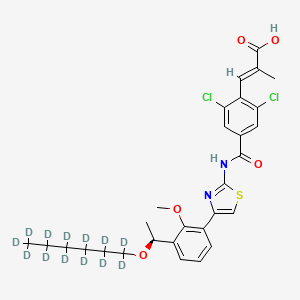
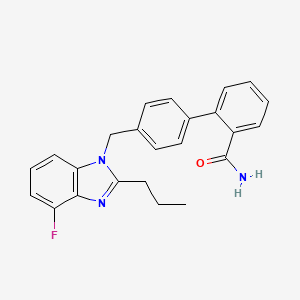
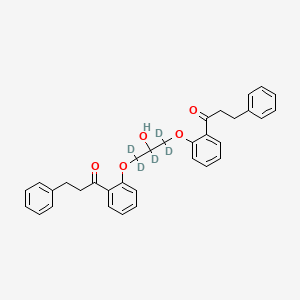
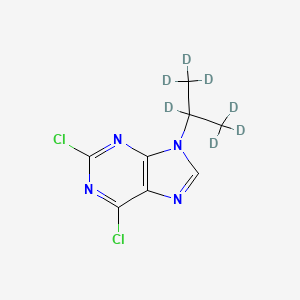
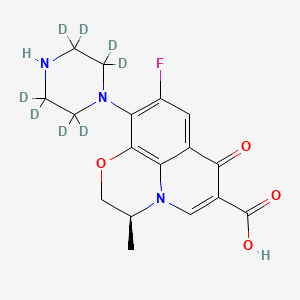
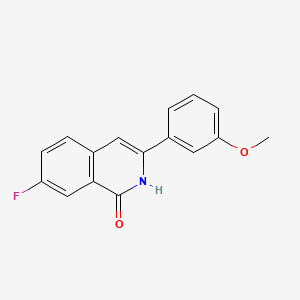
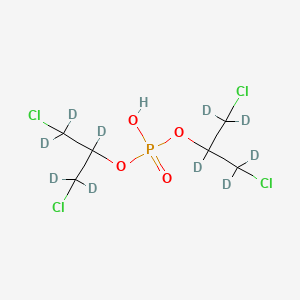
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)
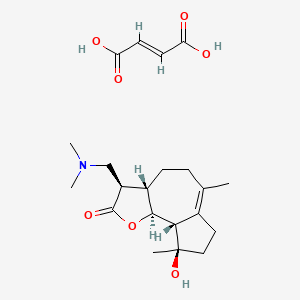
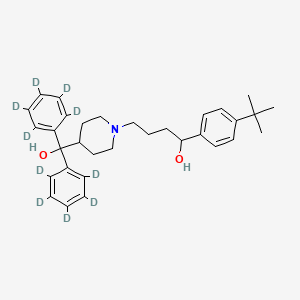
![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)

